Bis(4-methylphenyl)stibinic acid

Description

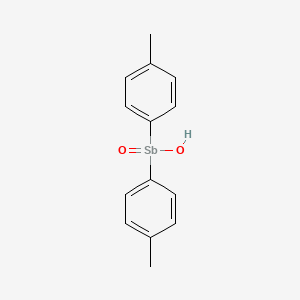

Bis(4-methylphenyl)stibinic acid is an organoantimony compound featuring a stibinic acid core (SbO₂H) substituted with two 4-methylphenyl groups. For instance, stibinic acid derivatives like 5(or 6)-stibinic acid benzimidazolones are synthesized for therapeutic purposes, often via cyclization reactions involving diaminostibinic acids . The 4-methylphenyl substituents likely enhance lipophilicity and stability, as seen in other bis(aryl)-substituted antimony compounds .

Properties

CAS No. |

5430-43-3 |

|---|---|

Molecular Formula |

C14H15O2Sb |

Molecular Weight |

337.03 g/mol |

IUPAC Name |

bis(4-methylphenyl)stibinic acid |

InChI |

InChI=1S/2C7H7.H2O.O.Sb/c2*1-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;1H2;;/q;;;;+1/p-1 |

InChI Key |

BRFDRGFYKAPHLR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[Sb](=O)(C2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methylphenyl)stibinic acid can be synthesized through the reaction of antimony trichloride with 4-methylphenylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds as follows:

Formation of the Grignard Reagent: 4-methylbromobenzene reacts with magnesium in anhydrous ether to form 4-methylphenylmagnesium bromide.

Reaction with Antimony Trichloride: The Grignard reagent is then reacted with antimony trichloride in an inert atmosphere to form bis(4-methylphenyl)antimony chloride.

Hydrolysis: The bis(4-methylphenyl)antimony chloride is hydrolyzed to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)stibinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form antimony(V) derivatives.

Reduction: Reduction reactions can convert it back to antimony(III) derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Antimony(V) derivatives.

Reduction: Antimony(III) derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-methylphenyl)stibinic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bis(4-methylphenyl)stibinic acid involves its interaction with molecular targets through its antimony center. The antimony atom can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

p-Amino-phenyl Stibinic Acid

- Structure: Substituted with an amino group instead of methyl groups.

- Properties : Poor aqueous solubility, which is mitigated by urea conjugation to improve therapeutic efficacy and tissue penetration .

- Applications : Historically used in antimony-based therapeutics, leveraging antimony’s antimicrobial properties.

- Key Difference: Bis(4-methylphenyl)stibinic acid’s methyl groups may confer greater metabolic stability compared to the amino group, which requires derivatization for solubility .

(4-Methylphenyl)arsonic Acid

- Structure : Arsenic analog with a single 4-methylphenyl group.

- Properties : Used in pesticide formulations (e.g., LMS Code 563) with tolerances regulated under agricultural guidelines .

- Key Difference : Arsenic’s higher toxicity profile limits its therapeutic use compared to antimony derivatives .

Bis(4-methylphenyl) Phenyl Phosphate

- Structure : Phosphorus-based ester with bis(4-methylphenyl) and phenyl groups.

- Properties : Higher molecular weight (354.34 g/mol) and distinct applications as a flame retardant or plasticizer .

- Key Difference : The phosphorus center alters reactivity and toxicity, making it unsuitable for biomedical uses where antimony’s redox activity is critical .

3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2e)

- Structure : Pyrazoline derivative with bis(4-methylphenyl) substituents.

- Properties : Exhibits significant analgesic activity in mice, attributed to methylphenyl groups enhancing molecular interactions with biological targets .

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Trends

- Therapeutic Potential: Antimony compounds like stibinic acids are explored for antimicrobial and anticancer applications due to Sb’s redox activity. This compound’s substituents may reduce systemic toxicity compared to simpler arylstibinic acids .

- Material Science : Bis(aryl) antimony derivatives are used in lead-free solders or catalysts, though this compound’s role here remains speculative .

Notes on Limitations and Contradictions

- Direct data on this compound is sparse; inferences rely on structurally related compounds.

- Antimony’s toxicity profile requires careful evaluation, as seen in RoHS-regulated substances like sulfonium salts with bis(4-methylphenyl) groups .

- Comparative solubility and stability data are extrapolated from urea-conjugated stibinic acids and arsenic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.